5-Bromo-1,3-dichloro-2-methylbenzene
CAS No.: 204930-37-0
Cat. No.: VC1977337
Molecular Formula: C7H5BrCl2
Molecular Weight: 239.92 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 204930-37-0 |
---|---|
Molecular Formula | C7H5BrCl2 |
Molecular Weight | 239.92 g/mol |
IUPAC Name | 5-bromo-1,3-dichloro-2-methylbenzene |
Standard InChI | InChI=1S/C7H5BrCl2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 |
Standard InChI Key | LEXOYLCPBCBPJT-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1Cl)Br)Cl |
Canonical SMILES | CC1=C(C=C(C=C1Cl)Br)Cl |
Introduction
Chemical Identity and Nomenclature
5-Bromo-1,3-dichloro-2-methylbenzene is an organohalide compound containing three halogen atoms (one bromine and two chlorines) attached to a benzene ring with a methyl group. It belongs to the class of halogenated aromatic hydrocarbons.
Table 1.1: Compound Identification Information
Parameter | Information |
---|---|
CAS Registry Number | 204930-37-0 |
Molecular Formula | C₇H₅BrCl₂ |
IUPAC Name | 5-bromo-1,3-dichloro-2-methylbenzene |
Common Synonyms | 4-Bromo-2,6-dichlorotoluene; Benzene, 5-bromo-1,3-dichloro-2-methyl- |
MFCD Number | MFCD11227146 |
PubChem CID | 641155 |
InChI | InChI=1S/C7H5BrCl2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 |
InChIKey | LEXOYLCPBCBPJT-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1Cl)Br)Cl |
The compound was first registered in chemical databases on January 25, 2006, as indicated by PubChem creation date records . Its structure features a methyl group at position 2, chlorine atoms at positions 1 and 3, and a bromine atom at position 5 of the benzene ring.
Physical and Chemical Properties
Understanding the physical and chemical properties of 5-bromo-1,3-dichloro-2-methylbenzene is crucial for researchers and chemical manufacturers to optimize its synthesis, handling, and application processes.
Table 2.1: Physical and Chemical Properties
The compound's relatively high boiling point of approximately 254°C indicates strong intermolecular forces, typical of halogenated aromatic compounds. The high LogP value of 4.55 suggests significant lipophilicity, which has implications for its solubility profile and potential biological interactions .
Structural Characteristics
The structure of 5-bromo-1,3-dichloro-2-methylbenzene consists of a benzene ring with four substituents arranged in a specific pattern, contributing to its unique chemical reactivity and physical properties.
Structural Features
The benzene ring forms the core structure with the following substituents:
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A methyl group (-CH₃) at position 2
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Chlorine atoms at positions 1 and 3
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A bromine atom at position 5
This particular arrangement of substituents creates an asymmetric distribution of electron density across the molecule, influencing its reactivity patterns and physicochemical properties .
Spectroscopic Characteristics
Hazard Type | Classification |
---|---|
Skin Irritation | Category 2 |
Eye Irritation | Category 2A |
Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory System) |
Hazard and Precautionary Statements
Table 4.2: Hazard and Precautionary Guidelines
Statement Type | Codes | Description |
---|---|---|
Hazard Statements | H315 | Causes skin irritation |
H319 | Causes serious eye irritation | |
H335 | May cause respiratory irritation | |
Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Safety information indicates that the compound may cause irritation to the skin, eyes, and respiratory system. Personal protective equipment, including gloves, protective clothing, and eye protection, is recommended when handling this chemical .
Applications and Uses
5-Bromo-1,3-dichloro-2-methylbenzene serves as a valuable intermediate in organic synthesis due to its functionalized structure with multiple reactive sites.
Synthetic Applications
The compound is primarily utilized as an intermediate in the synthesis of more complex organic compounds. Its halogenated structure makes it suitable for various transformations:
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Cross-coupling reactions: The bromine substituent can participate in palladium-catalyzed coupling reactions such as Suzuki, Stille, or Negishi couplings.
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Nucleophilic substitution reactions: The halogen atoms provide sites for nucleophilic attack, enabling the introduction of diverse functional groups.
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Metalation reactions: The compound can undergo metal-halogen exchange reactions for further functionalization.
Industrial Relevance
Research indicates that 5-bromo-1,3-dichloro-2-methylbenzene serves as a building block in the development of:
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Pharmaceutical intermediates for active pharmaceutical ingredients (APIs)
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Agrochemical precursors for crop protection products
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Materials science applications for specialty polymers and materials
The distinct pattern of halogen substitution combined with the methyl group provides unique reactivity that makes this compound valuable in designing molecules with specific properties and functions.
Source | Storage Temperature | Container Requirements |
---|---|---|
ChemDad | 2-8°C | Not specified |
GlpBio | Room temperature | Not specified |
Sigma-Aldrich | Refrigerated | Tightly closed container |
Different suppliers provide varying storage recommendations, with temperatures ranging from refrigeration (2-8°C) to room temperature. These variations may reflect different purity grades or formulations of the compound .
Manufacturing and Supply
5-Bromo-1,3-dichloro-2-methylbenzene is available commercially from various chemical suppliers with different specifications.
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